molecular formula C14H7ClN2O2 B11776817 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine

4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine

Cat. No.: B11776817
M. Wt: 270.67 g/mol
InChI Key: PDQUZFTVGUYQIU-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of benzofuran and pyrimidine rings, with a chlorine atom and a furan ring as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the furan ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dechlorinated compounds and modified furan rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine is unique due to its specific combination of benzofuran and pyrimidine rings, along with the presence of a chlorine atom and a furan ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H7ClN2O2

Molecular Weight

270.67 g/mol

IUPAC Name

4-chloro-2-(furan-2-yl)-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C14H7ClN2O2/c15-13-12-11(8-4-1-2-5-9(8)19-12)16-14(17-13)10-6-3-7-18-10/h1-7H

InChI Key

PDQUZFTVGUYQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC(=N3)C4=CC=CO4)Cl

Origin of Product

United States

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